

Protocol for Generation of MIM1 Knockout and Deletion Mutants

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Compound of Interest

Compound Name: MIM1

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the generation and validation of **MIM1** (Mitochondrial Import Protein 1) knockout or deletion mutants on the budding yeast *Saccharomyces cerevisiae* as a model organism. **MIM1** is a crucial component of the mitochondrial outer membrane, playing a role in the import and assembly of mitochondrial proteins, particularly subunits of the Translocase of the Outer Membrane (TOM) complex.^{[1][2][3]} This protocol details the use of Cas9 technology for precise gene editing and outlines subsequent validation and phenotypic analysis methods.

Introduction

MIM1, also known as Tom13, is an integral outer mitochondrial membrane protein.^[4] It is essential for the biogenesis of the TOM complex, which is the primary entry point for nuclear-encoded proteins into the mitochondria.^{[1][3]} Specifically, **MIM1** is involved in the membrane insertion and assembly of signal-anchored TOM subunits and Tom70.^[5] A deficiency in **MIM1** leads to reduced levels of these receptors and consequently impairs the assembly of the mature TOM complex, affecting mitochondrial protein import.^{[1][5]} The generation of **MIM1** knockout mutants is a critical step in elucidating its precise functions in mitochondrial biogenesis and cellular homeostasis.

Data Presentation: Phenotypic Consequences of MIM1 Deletion

The following table summarizes quantitative data from studies on *Saccharomyces cerevisiae* with **MIM1** deletion (**mim1Δ**).

Phenotypic Parameter	Observation in <i>mim1Δ</i> Strain	Quantitative Change	Reference
TOM Complex Subunit Levels			
Tom40	Moderately reduced	~20-30% reduction	[1][5]
Tom22	No significant change	~ wild-type levels	[5]
Tom20	Significantly reduced	>50% reduction	[1][5]
Tom70	Moderately reduced	~30-40% reduction	[5]
TOM Complex Assembly			
Mature TOM complex (~450 kDa)	Reduced amount	Noticeable decrease in complex formation	[5]
Mitochondrial Protein Import			
Ugo1 (multispanning outer membrane protein)	Strongly reduced steady-state levels	Significant reduction	[2]
Scm4 (multispanning outer membrane protein)	Strongly reduced steady-state levels	Significant reduction	[2]
Tom70 Assembly	Strongly inhibited	Drastic reduction in assembly	[5]
Cellular Phenotype			
Growth on non-fermentable carbon sources	Respiratory-competent	No significant growth defect	[5]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of *MIM1* in *S. cerevisiae*

This protocol outlines the steps for generating a ***MIM1*** knockout using a plasmid-based CRISPR-Cas9 system.

1. Guide RNA (gRNA) Design:

- Obtain the coding sequence of the ***MIM1*** gene (Systematic Name: YOL026C) from the Saccharomyces Genome Database (SGD).
- Use a gRNA design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide gRNA sequences targeting an early exon of ***MIM1***. The target site should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for *S. pyogenes* Cas9).
- Perform a BLAST search to ensure the selected gRNA sequence is specific to ***MIM1*** and has minimal off-target potential.
- MIM1*** Protein Sequence (*S. cerevisiae*):
MTEVVGFWESVSDDESEDKDCMEVQNTVSADESPLVQSLVSFVGSCSINLLLPFLNGMMLGFGELFAHELCWRFNWFNHRNKGYKVYPESRKIAAL

2. Vector Construction:

- Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA target sequence with appropriate overhangs for cloning into a C expression plasmid (e.g., p414-TEF1p-Cas9-CYC1t).
- Anneal the oligonucleotides to form a double-stranded DNA fragment.
- Ligate the annealed fragment into the gRNA expression cassette of the linearized Cas9 plasmid.
- Transform the ligation product into competent *E. coli* for plasmid amplification.
- Verify the sequence of the inserted gRNA by Sanger sequencing.

3. Yeast Transformation:

- Prepare competent *S. cerevisiae* cells (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Transform the yeast cells with the sequence-verified Cas9-gRNA plasmid.
- If using a repair template for a specific deletion, co-transform with a linear double-stranded DNA fragment containing homology arms flanking the d
- Plate the transformed cells on selective media (e.g., synthetic complete medium lacking the nutrient corresponding to the plasmid's selectable mar
- Incubate at 30°C for 2-3 days until colonies appear.

4. Validation of **MIM1** Knockout:

- Genomic DNA Extraction and PCR Screening:
 - Isolate genomic DNA from individual yeast colonies.
 - Perform PCR using primers flanking the **MIM1** locus. A successful knockout will result in a smaller PCR product if a deletion was introduced, or c subsequent sequencing.
- Sanger Sequencing:
 - Sequence the PCR product from the previous step to confirm the presence of an indel mutation or the desired deletion.
- Western Blot Analysis:
 - Prepare protein lysates from wild-type and putative knockout clones.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody specific to **Mim1p**.
 - A successful knockout will show an absence of the **Mim1p** band. Use an antibody against a loading control (e.g., Pgk1p) to ensure equal protein

Protocol 2: Phenotypic Analysis of **mim1Δ** Mutants

1. Analysis of TOM Complex Assembly by Blue Native PAGE (BN-PAGE):

- Isolate mitochondria from wild-type and **mim1Δ** yeast strains.
- Solubilize mitochondrial pellets in digitonin-containing buffer.
- Separate the protein complexes on a blue native polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Probe with antibodies against TOM complex subunits (e.g., Tom40, Tom22, Tom20) to visualize the assembled TOM complex.

2. In Vitro Mitochondrial Protein Import Assay:

- Synthesize radiolabeled precursor proteins of interest (e.g., Tom20, Tom70) using an in vitro transcription/translation system.
- Isolate mitochondria from wild-type and **mim1Δ** strains.
- Incubate the isolated mitochondria with the radiolabeled precursor proteins for various time points.
- Treat the samples with proteinase K to digest non-imported proteins.
- Analyze the samples by SDS-PAGE and autoradiography to quantify the amount of imported, protease-protected protein.

3. Measurement of Mitochondrial Membrane Potential:

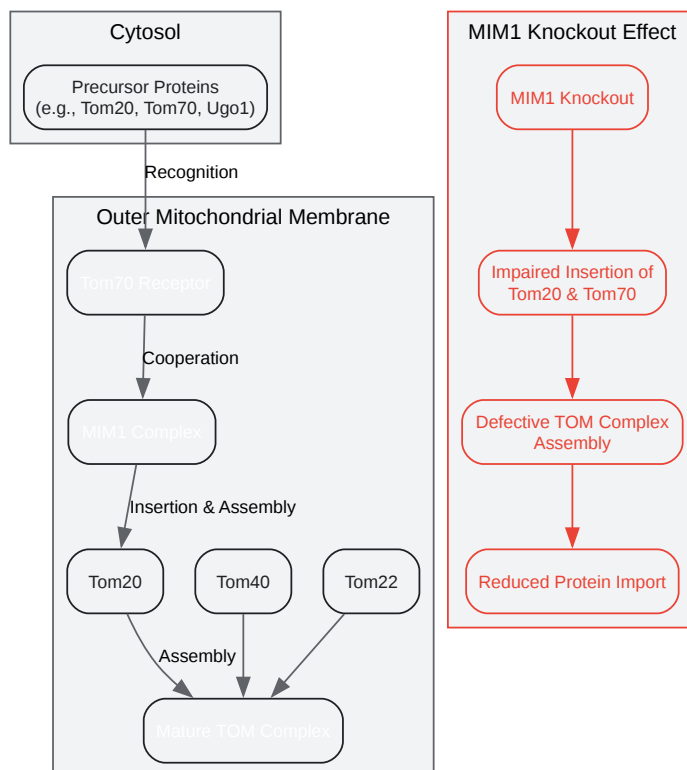
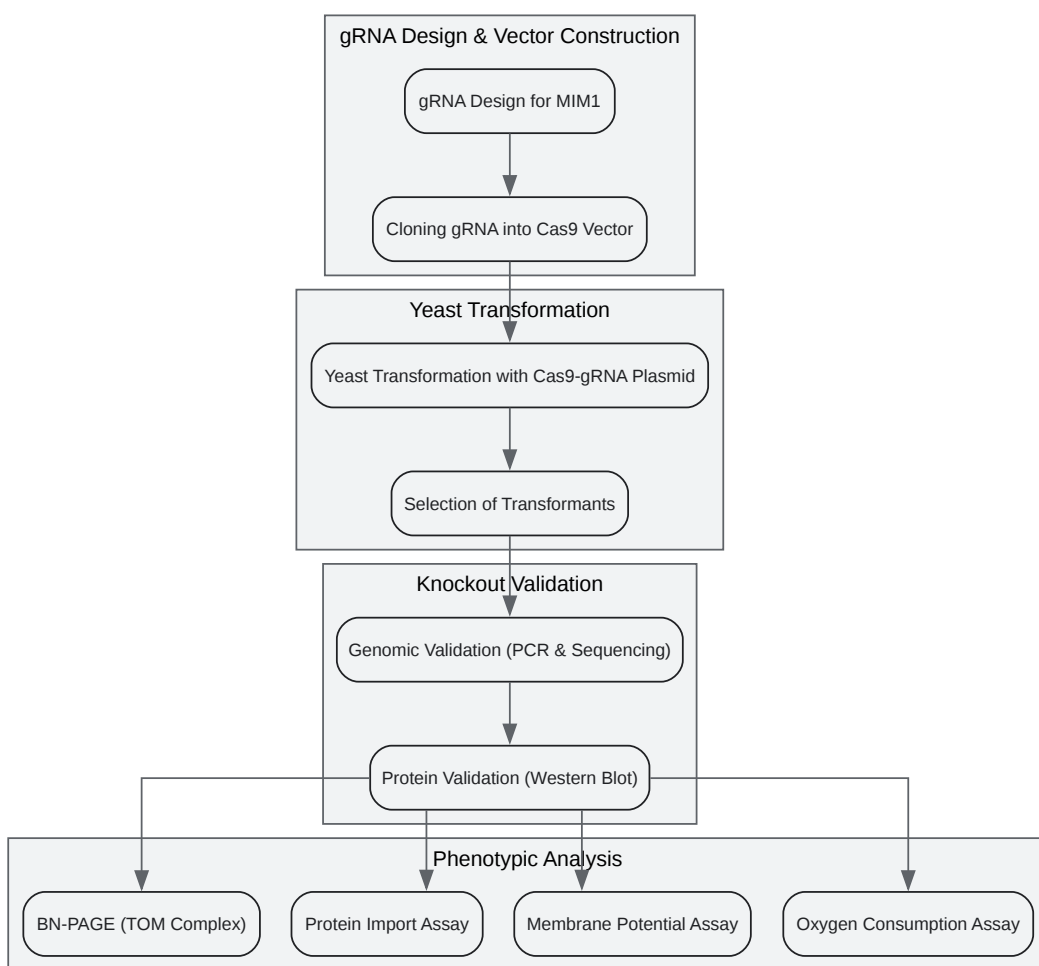
- Grow wild-type and **mim1Δ** yeast cells to mid-log phase.
- Incubate cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123 or TMRE.[\[6\]](#)
- Analyze the fluorescence intensity of individual cells using flow cytometry. A decrease in fluorescence intensity in the **mim1Δ** strain would indicate a decrease in mitochondrial membrane potential.

4. Measurement of Oxygen Consumption Rate:

- Harvest wild-type and **mim1Δ** yeast cells.
- Measure the rate of oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
- Provide respiratory substrates (e.g., ethanol, glycerol) and monitor the change in oxygen concentration over time.

Visualizations

Experimental Workflow



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